molecular formula C2H7N B085223 Dimethyl-d6-amine CAS No. 14802-36-9

Dimethyl-d6-amine

Cat. No.: B085223
CAS No.: 14802-36-9
M. Wt: 51.12 g/mol
InChI Key: ROSDSFDQCJNGOL-WFGJKAKNSA-N
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Description

Dimethyl-d6-amine is a useful research compound. Its molecular formula is C2H7N and its molecular weight is 51.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Deuterium-Labeled Compounds : Endoori et al. (2019) describe a novel and efficient approach for synthesizing deuterium-labeled olopatadine-d6, using dimethyl sulfate-d6 during the alkylation of a primary amine intermediate. This method avoids using expensive labeled reagents like dimethyl amine-d6, commonly used in traditional synthetic routes (Endoori, Gulipalli, Bodige, & Seelam, 2019).

  • Environmental Studies : Wang and Lee (1990) discuss the distribution and adsorption behavior of amines, including dimethyl amine, in marine and lacustrine sediments. Their study emphasizes the significance of these amines in aquatic environments, influenced by factors like salinity and sediment composition (Wang & Lee, 1990).

  • Medical Diagnostics : Wzorek et al. (2010) explore the application of GC-MS with SPME and thermal desorption techniques for determining dimethylamine and trimethylamine in gaseous samples, particularly for medical diagnostics in patients with renal disease (Wzorek, Mochalski, S̆liwka, & Amann, 2010).

  • Theoretical and Experimental Chemistry : Fatima et al. (2021) focus on the experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), a derivative of dimethyl amine, using DFT/TD-DFT methods and molecular docking studies (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).

  • Analytical Chemistry : Liu et al. (2022) discuss the use of a new pyrylium salt for derivatizing amino compounds, including dimethyl amine, in the analysis of the amine submetabolome in herbs and clinical tissues using LC-MS (Liu, Bao, Zhang, Qin, Chen, Wang, Zhu, Yin, Lin, Feng, Zhang, & Guo, 2022).

Safety and Hazards

Dimethyl-d6-amine is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It can cause burns of eyes, skin, and mucous membranes .

Future Directions

While there is a lot of information available about Dimethyl-d6-amine, more research is needed to fully understand its properties and potential applications. For instance, more work is needed to determine the full spectrum of immunological changes produced by this compound treatment . Furthermore, the use of biobased primary and secondary amines with current available biobased resources is an area of active research .

Mechanism of Action

Target of Action

Dimethyl-d6-amine, also known as Bis(trideuteriomethyl)amine, is a deuterated compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound interacts with its targets in a manner that is influenced by its deuterated nature . More detailed information about its interaction with targets and the resulting changes would require further scientific research.

Biochemical Pathways

It’s known that deuterated compounds can influence various biochemical reactions due to the kinetic isotope effect

Result of Action

As a deuterated compound, it may exhibit unique effects due to the presence of deuterium . .

Properties

IUPAC Name

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSDSFDQCJNGOL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473742
Record name Dimethyl-d6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14802-36-9
Record name Dimethyl-d6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14802-36-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.